5-(3,4-Difluorophenyl)isoxazole
Overview
Description
5-(3,4-Difluorophenyl)isoxazole is a chemical compound with the molecular formula C₉H₅F₂NO and a molecular weight of 181.14 g/mol . It is characterized by the presence of a difluorophenyl group attached to an isoxazole ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes . This reaction typically requires a catalyst such as copper(I) or ruthenium(II) and can be carried out under mild conditions . Another method involves the cycloisomerization of α,β-acetylenic oximes using gold(III) chloride as a catalyst . These methods offer high yields and selectivity for the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of isoxazole synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring or the difluorophenyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
5-(3,4-Difluorophenyl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-(2,4-difluorophenyl)isoxazole: This compound has a similar structure but includes a bromine atom, which can alter its reactivity and biological activity.
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: This derivative includes a carboxylic acid group, which can impact its solubility and interaction with biological targets.
Uniqueness
5-(3,4-Difluorophenyl)isoxazole is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHZBEXDVFZMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NO2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304375 | |
Record name | 5-(3,4-Difluorophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-54-5 | |
Record name | 5-(3,4-Difluorophenyl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=387358-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,4-Difluorophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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